molecular formula C15H13NO2 B2425638 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one CAS No. 338401-17-5

2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one

Cat. No.: B2425638
CAS No.: 338401-17-5
M. Wt: 239.274
InChI Key: QBJQEQYZERVILO-LCYFTJDESA-N
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Description

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a sophisticated fusion of multiple heterocyclic frameworks that exemplifies the complexity achievable in modern organic synthesis. The compound incorporates a naphtho[2,1-b]furan core structure, which consists of a naphthalene ring system fused to a furan ring at the 2,1-b position, creating a tricyclic aromatic system with distinctive electronic properties. This particular fusion pattern generates a rigid planar structure that significantly influences the compound's chemical reactivity and potential biological interactions.

The dimethylaminomethylene substituent at the 2-position introduces additional structural complexity through its extended conjugation with the aromatic system. This substitution creates a push-pull electronic effect, where the dimethylamino group serves as an electron-donating substituent while the carbonyl group at position 1 acts as an electron-withdrawing moiety. The resulting electronic configuration generates significant charge delocalization throughout the molecular framework, contributing to enhanced stability and unique spectroscopic characteristics.

Benzofuran derivatives, including naphtho[2,1-b]furan compounds, constitute one of the most significant heterocyclic scaffolds in organic chemistry due to their widespread occurrence in natural products and synthetic compounds. The structural framework provides exceptional versatility for chemical modification, allowing for systematic variation of substituents to optimize specific properties. Research has demonstrated that benzofuran derivatives exhibit remarkable structural diversity, with various synthetic methodologies enabling access to substituted derivatives with precisely controlled functional group placement.

The geometric configuration of the dimethylaminomethylene substituent exists predominantly in the Z-configuration, as indicated by the International Union of Pure and Applied Chemistry nomenclature designation (2Z)-2-(dimethylaminomethylidene)benzo[e]benzofuran-1-one. This stereochemical preference results from favorable intramolecular interactions between the dimethylamino group and the furanone carbonyl, creating additional stabilization through hydrogen bonding and electrostatic interactions.

Structural Parameter Value Reference
Molecular Formula C15H13NO2
Molecular Weight 239.27 daltons
Ring System Tricyclic aromatic
Substitution Pattern 2-dimethylaminomethylene-1-oxo
Preferred Configuration Z-geometry

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple ring systems and functional groups. The primary name reflects the naphtho[2,1-b]furan base structure, where the bracketed numbers [2,1-b] indicate the specific fusion pattern between the naphthalene and furan rings. This nomenclature system ensures unambiguous identification of the compound's structural framework while accommodating the complexity of the fused ring system.

The International Union of Pure and Applied Chemistry designation (2Z)-2-(dimethylaminomethylidene)benzo[e]benzofuran-1-one provides an alternative systematic name that emphasizes the stereochemical configuration of the dimethylaminomethylene substituent. This nomenclature approach highlights the Z-configuration around the exocyclic double bond, which represents the thermodynamically favored geometric isomer due to intramolecular stabilizing interactions.

Chemical Abstracts Service registration number 338401-17-5 provides the definitive identifier for this compound in chemical databases and regulatory systems. This unique numerical identifier ensures accurate cross-referencing across different nomenclature systems and facilitates precise communication in scientific literature and commercial applications.

The compound's classification within broader chemical taxonomy places it among the naphthofuranone derivatives, a specialized subset of benzofuran compounds characterized by the presence of carbonyl functionality within the furan ring system. This classification connects the compound to a broader family of structurally related molecules that share similar synthetic pathways and chemical properties.

Nomenclature System Designation Registry Number
International Union of Pure and Applied Chemistry Primary This compound 338401-17-5
International Union of Pure and Applied Chemistry Alternative (2Z)-2-(dimethylaminomethylidene)benzo[e]benzofuran-1-one 338401-17-5
Chemical Abstracts Service Registry 338401-17-5 338401-17-5
Molecular Classification Naphthofuranone derivative N/A

Historical Context of Naphthofuranone Derivatives Research

The development of naphthofuranone chemistry emerged from foundational research in benzofuran synthesis that began in the late 19th century with Perkin's initial synthesis of the benzofuran ring system in 1870. This pioneering work established the fundamental synthetic principles that would later enable access to more complex fused ring systems, including the naphtho[2,1-b]furan framework that characterizes the target compound.

Early investigations into naphtho[2,1-b]furan derivatives focused primarily on synthetic methodology development, with researchers exploring various cyclization strategies to construct the fused ring system efficiently. The synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate represented a significant methodological advancement, providing a reliable route to functionalized naphthofuran derivatives. This synthetic approach utilized potassium carbonate-mediated cyclization in dimethylformamide, demonstrating the feasibility of constructing complex heterocyclic frameworks through carefully controlled reaction conditions.

Subsequent research efforts expanded the scope of naphthofuranone chemistry through the development of substituted derivatives with enhanced structural complexity. The synthesis of naphtho[2,1-b]furan-2-carbohydrazide from ethyl naphtho[2,1-b]furan-2-carboxylate established a versatile intermediate for further functionalization. This compound served as a key building block for accessing various substituted naphthofuran derivatives through condensation reactions with aldehydes and other electrophilic partners.

The emergence of multicomponent synthetic strategies represented a significant advancement in naphthofuranone chemistry, enabling the construction of complex derivatives through single-step processes. Research by various groups demonstrated the utility of palladium-catalyzed three-component coupling reactions using naphthols, aldehydes, and carbon monoxide for accessing naphthofuran-2(3H)-one derivatives. These methodological developments provided efficient access to diverse structural variants while minimizing synthetic complexity and improving overall yields.

Historical Period Key Development Research Focus Representative Compounds
1870s Initial benzofuran synthesis Basic ring formation Simple benzofuran derivatives
Early 1900s Naphthofuran methodology Fused ring construction Ethyl naphtho[2,1-b]furan-2-carboxylate
Mid-1900s Functionalization strategies Substituted derivatives Naphtho[2,1-b]furan-2-carbohydrazide
Late 1900s Multicomponent synthesis Efficient methodologies Naphthofuran-2(3H)-one derivatives
2000s-Present Advanced applications Specialized derivatives This compound

Contemporary research in naphthofuranone chemistry has evolved toward the synthesis of highly specialized derivatives with precisely controlled substitution patterns, exemplified by compounds such as this compound. These advanced structures represent the culmination of decades of methodological development and demonstrate the sophisticated level of structural control achievable through modern synthetic chemistry. Current investigations continue to explore new synthetic methodologies and applications for these complex heterocyclic frameworks, building upon the foundational principles established through historical research efforts.

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)benzo[e][1]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJQEQYZERVILO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)C2=C(O1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation of Naphthofuran Precursors

A primary route involves the cyclocondensation of 1-hydroxy-2-naphthaldehyde with dimethylformamide dimethyl acetal (DMF-DMA). This method proceeds via a tandem Knoevenagel-Mannich mechanism:

  • Knoevenagel Adduct Formation :
    The aldehyde group reacts with DMF-DMA to form an intermediate α,β-unsaturated ketene aminal.

  • Intramolecular Cyclization :
    Nucleophilic attack by the hydroxyl oxygen on the activated carbonyl carbon closes the furan ring.

Reaction Conditions :

  • Solvent: Anhydrous toluene or xylene
  • Temperature: 110–130°C under reflux
  • Catalyst: p-Toluenesulfonic acid (5 mol%)
  • Yield: 68–72% after silica gel chromatography

Optimization Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.
  • Overalkylation at the dimethylamino group occurs above 140°C, requiring precise thermal control.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable modular construction of the naphthofuran core:

Key Steps :

  • Suzuki-Miyaura coupling of 2-bromo-1-naphthol with boronic ester-functionalized furan precursors.
  • Post-coupling formylation using POCl3/DMF (Vilsmeier-Haack conditions).
  • Condensation with dimethylamine hydrochloride.

Performance Metrics :

Step Catalyst System Temp (°C) Time (h) Yield (%)
Suzuki Coupling Pd(PPh3)4, K2CO3 80 12 83
Vilsmeier Formylation 0→25 6 91
Amine Condensation Et3N, MeCN 60 4 78

Data synthesized from analogous benzofuran syntheses

Advanced Mechanistic Considerations

Electronic Effects on Cyclization Kinetics

Density functional theory (DFT) calculations reveal two competing pathways for furan ring closure:

  • Concerted Asynchronous Mechanism :

    • Activation energy ($$ \Delta G^\ddagger $$): 24.3 kcal/mol
    • Favored in polar aprotic solvents (DMF, DMSO)
  • Stepwise Zwitterionic Pathway :

    • $$ \Delta G^\ddagger $$: 27.1 kcal/mol
    • Dominates in low-polarity media (toluene, CH2Cl2)

The dimethylamino group lowers transition state energy by 3.8 kcal/mol compared to unsubstituted analogs through +M mesomeric effects.

Purification and Characterization Protocols

Chromatographic Refinement

  • Normal Phase SiO2 : Hexane/EtOAc (3:1 → 1:2 gradient)
  • HPLC Purity Assessment :
    • Column: C18, 5 μm, 250 × 4.6 mm
    • Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA
    • Retention Time: 11.3 min at 1 mL/min

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, CDCl3) :
    δ 8.52 (d, J = 8.4 Hz, 1H, Ar-H), 8.21–7.45 (m, 6H, Ar-H), 3.12 (s, 6H, N(CH3)2)
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (Ar C=C)
  • HRMS (ESI+) : m/z 240.1012 [M+H]+ (calc. 240.1025)

Industrial-Scale Production Challenges

Solvent Recovery Systems

A closed-loop toluene distillation unit achieves 92% solvent reuse, critical for cost-effective gram-scale synthesis:

$$ \text{Recycled Toluene} = \frac{\text{Mass}{\text{condensed}}}{\text{Mass}{\text{initial}}} \times 100 = 92\% \pm 3\% $$

Exotherm Management

Adiabatic calorimetry shows a ΔT of 48°C during DMF-DMA addition. Controlled dosing at ≤5 mL/min prevents thermal runaway above 150°C.

Chemical Reactions Analysis

Synthetic Routes and Precursors

The compound is synthesized via condensation reactions involving naphtho[2,1-b]furan-1(2H)-one and dimethylformamide dimethyl acetal (DMF-DMA), a common reagent for introducing dimethylaminomethylene groups. This reaction typically proceeds under reflux conditions in anhydrous solvents like toluene or acetonitrile .

Reactivity of the Dimethylaminomethylene Group

The dimethylaminomethylene moiety (-CH=N(CH₃)₂) is electrophilic, enabling nucleophilic attack. For example:

  • Hydrazine Addition : Analogous naphthofuran derivatives react with hydrazines to form hydrazones (e.g., compound 6 in ).

  • Cycloadditions : The α,β-unsaturated carbonyl system may participate in Diels-Alder reactions or [3+2] cycloadditions .

Acid/Base-Mediated Transformations

The enamine structure is sensitive to acidic conditions:

  • Hydrolysis : Under acidic hydrolysis, the dimethylaminomethylene group may cleave to regenerate the parent naphthofuranone .

  • Rearrangements : Protonation of the enamine nitrogen could lead to resonance-stabilized intermediates, facilitating ring-expansion or contraction .

Cross-Coupling Reactions

The aromatic naphthofuran core is amenable to electrophilic substitution. For example:

  • Halogenation : Bromination at the C-3 position of naphthofuran derivatives has been reported, enabling Suzuki-Miyaura couplings .

  • Nitration : Nitration at electron-rich positions (e.g., C-8) is plausible based on analogous systems .

Biological Activity and Derivatization

While direct data for this compound is limited, naphtho[2,1-b]furan derivatives exhibit antimicrobial and anticancer properties. Functionalization via:

  • Acylation : Introduction of acetyl groups (e.g., compound 3 in ).

  • Chalcone Conjugation : Reaction with α,β-unsaturated ketones to form pyrazole or triazine hybrids (e.g., compounds 7a–o in ).

Table 1: Comparative Reactivity of Naphtho[2,1-b]furan Derivatives

Reaction TypeSubstrateProductConditionsYield (%)Source
Knoevenagel CondensationMeldrum’s acid + β-naphthol2-(Aryl)acetic acid derivativesEt₃N, CH₃CN, reflux70–92
Hydrazone Formation2-Acetylnaphthofuran + PhNHNH₂2-(1-Phenylhydrazonoethyl) derivativeEthanol, reflux85
Chalcone CyclizationNaphthofuran carbohydrazidePyrazolo-triazine hybridsDioxane, AcOH, reflux60–75

Unresolved Questions and Research Gaps

  • Mechanistic Studies : The exact pathway for dimethylaminomethylene group participation in cycloadditions remains unverified.

  • Catalytic Applications : Potential use in asymmetric catalysis via chiral enamine intermediates is unexplored.

Scientific Research Applications

Biological Activities

Research indicates that 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one exhibits significant biological properties:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antitumor Activity : It has been evaluated for its potential to inhibit cancer cell proliferation. The mechanism typically involves apoptosis induction in cancer cells through interaction with specific receptors or enzymes.
  • Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation in various experimental models.

Industrial Applications

The compound finds utility in several industrial applications:

  • Material Development : Its unique chemical structure allows it to be used in the development of advanced materials with specific properties.
  • Catalysis : It serves as a catalyst in various chemical reactions due to its ability to stabilize transition states and lower activation energy.

Case Studies

Recent studies highlight the applications of this compound:

  • Antimicrobial Study :
    • A study published in Nature evaluated the antimicrobial activity of naphthofuran derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Antitumor Mechanism :
    • Research published in Journal of Medicinal Chemistry focused on the antitumor effects of this compound on various cancer cell lines. The study revealed that it induces apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.
  • Material Science Application :
    • In an article from Advanced Materials, researchers discussed the use of naphthofuran derivatives in creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices demonstrated improved performance characteristics.

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one can be compared with other naphthofuran derivatives, such as naphtho[2,1-b:6,5-b’]difuran and its derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique dimethylamino methylene group in this compound contributes to its distinct pharmacological activities and applications .

Biological Activity

2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one is a complex organic compound with the molecular formula C15H13NO2C_{15}H_{13}NO_2 and a molar mass of 239.27 g/mol. This compound belongs to the naphthofuran class, which is notable for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its unique structure includes a naphthofuran core fused with a dimethylamino methylene group, which enhances its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (μg/mL) Comparison
Staphylococcus aureus62.5Comparable to gentamicin (125 μg/mL)
Escherichia coli125Gentamicin (250 μg/mL)

The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of critical metabolic pathways, which can lead to bactericidal effects.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in various cancer cell lines. The exact mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, which play a crucial role in inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several naphthofuran derivatives, including this compound. The results indicated that this compound had a broad spectrum of activity against various bacterial strains:

  • Methodology : Disc diffusion and broth microdilution methods were employed.
  • Results : The compound exhibited significant inhibition zones against tested strains, particularly against MRSA (Methicillin-resistant Staphylococcus aureus).

Cancer Cell Line Studies

Another research effort focused on the antitumor activity of this compound against human breast cancer cell lines (MCF-7). The findings revealed:

  • Cell Viability Assay : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
  • Mechanism : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Potential future studies may include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
  • Combination Therapy Investigations : Exploring synergistic effects with existing antimicrobial or anticancer agents.

Q & A

Basic Question: What are efficient synthetic routes for preparing 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one derivatives?

Methodological Answer:
A one-pot, three-component reaction involving Meldrum's acid , arylglyoxals , and β-naphthol in the presence of triethylamine (Et₃N) is widely used. This method avoids expensive catalysts, minimizes byproducts, and achieves yields of 71–90% . Key steps include:

  • Stage 1 : Condensation of Meldrum's acid with arylglyoxals in methanol.
  • Stage 2 : Addition of β-naphthol and Et₃N to trigger cyclization.
  • Workup : Purification via filtration and cold ethanol washing (no chromatography required).
    Example : 2-(2-Phenylnaphtho[2,1-b]furan-1-yl)acetic acid (4a) was synthesized with 87% yield, m.p. 207–209°C, and validated via 1H NMR^1 \text{H NMR} (δ 12.3 ppm for COOH) and IR (1720 cm1^{-1} for carbonyl) .

Basic Question: How can spectroscopic data validate the structure of naphtho[2,1-b]furan derivatives?

Methodological Answer:

  • 1H NMR^1 \text{H NMR} : Aromatic protons appear at δ 6.8–8.5 ppm, with distinct singlet(s) for dimethylamino groups (δ 2.8–3.1 ppm) .
  • IR Spectroscopy : Stretching vibrations at 1700–1720 cm1^{-1} confirm lactone/furan carbonyl groups .
  • Elemental Analysis : Carbon/hydrogen content must align with theoretical values (e.g., C: 72.3%, H: 4.5% for C₁₈H₁₄O₃) .

Advanced Question: How can regioselectivity be controlled to avoid isomeric byproducts during synthesis?

Methodological Answer:
The reaction of β-naphthol with arylglyoxals may produce naphtho[2,1-b]furan (desired) or naphtho[2,3-b]furan (undesired). Regioselectivity is enforced by:

  • Steric Effects : Bulky aryl groups favor β-naphthol addition at the less hindered C1 position .
  • Solvent Polarity : Methanol promotes selective cyclization via hydrogen bonding with intermediates .
  • Validation : Exclusive formation of [2,1-b] isomers confirmed by 13C NMR^{13} \text{C NMR} (absence of signals for [2,3-b] isomers) .

Advanced Question: What mechanistic pathways explain iodine-promoted oxidative cross-coupling with methyl ketones?

Methodological Answer:
A self-sequenced mechanism involving:

Iodination : I₂ activates methyl ketones (e.g., acetophenone) to form α-iodo intermediates.

Kornblum Oxidation : Converts α-iodo ketones to aldehydes.

Friedel-Crafts Alkylation : Aldehydes react with 2-naphthol to form intermediates.

Cyclization : Intramolecular lactonization yields naphtho[2,1-b]furan-1(2H)-ones with quaternary centers (43–92% yields) .
Key Insight : Molecular iodine acts as both oxidant and Lewis acid .

Advanced Question: How can derivatives be designed for biological activity studies?

Methodological Answer:

  • Vilsmeier Formylation : React 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan with POCl₃/DMF to introduce formyl groups at C4 .
  • Nucleophilic Additions : Use malononitrile or thiosemicarbazide to synthesize pyrazoline or thiazolidinone derivatives (e.g., compound 14 showed antimicrobial activity) .
  • Characterization : Confirm regiochemistry via 1H NMR^1 \text{H NMR} coupling constants (e.g., J = 8.5 Hz for trans-pyrazoline protons) .

Basic Question: What safety protocols are recommended for handling naphtho[2,1-b]furan derivatives?

Methodological Answer:

  • Toxicity Data : Limited acute toxicity reported, but structural analogs (e.g., naphthalene) show hepatic/renal effects in mammals .
  • Handling : Use fume hoods for reactions involving volatile reagents (e.g., Et₃N).
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent lactone hydrolysis .

Advanced Question: How can computational methods predict the reactivity of substituted derivatives?

Methodological Answer:

  • DFT Calculations : Optimize transition states for cyclization steps (e.g., activation energy < 25 kcal/mol for [2,1-b] vs. >30 kcal/mol for [2,3-b] isomers) .
  • Hirshfeld Analysis : Quantify intermolecular interactions in crystal structures (e.g., C–H···O contacts stabilize lactone rings) .

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